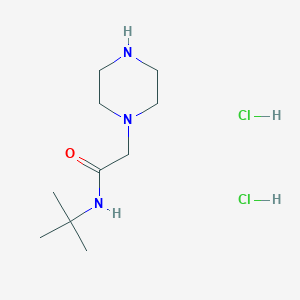

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride

Description

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride is a piperazine derivative featuring a tert-butyl group and an acetamide backbone, with two hydrochloride counterions enhancing its solubility in aqueous media. This compound is structurally characterized by the presence of a piperazine ring, a tertiary amide linkage, and bulky tert-butyl substituents, which influence its physicochemical and pharmacological properties. It is commercially available as a research chemical, with applications likely in medicinal chemistry or as a synthetic intermediate . The dihydrochloride salt form (CAS RN: sc-354944) distinguishes it from the monohydrochloride variant (CAS RN: 1158302-88-5), with differences in solubility and stoichiometry .

Properties

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13;;/h11H,4-8H2,1-3H3,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBNGRMRFXBUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves the nucleophilic substitution reaction between tert-butylamine and a suitable piperazine derivative bearing an activated acetamide moiety, often 2-bromoacetylpiperazine or related intermediates. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane under controlled temperature conditions to optimize yield and minimize side reactions.

Step 1: Formation of N-(tert-butyl)-2-piperazin-1-ylacetamide intermediate

tert-Butylamine is reacted with 2-bromoacetylpiperazine in anhydrous DMF at temperatures ranging from 0°C to room temperature. The reaction proceeds via nucleophilic substitution of the bromide by the amine, forming the amide linkage.

Step 2: Conversion to dihydrochloride salt

The free base is treated with hydrochloric acid (HCl) in dioxane or anhydrous ether to precipitate the dihydrochloride salt, which enhances the compound's stability and solubility profile.

Step 3: Purification

The crude product is purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve ≥95% purity.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF), 1,4-dioxane | Anhydrous preferred |

| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |

| Reaction Time | 12–24 hours | Overnight stirring common |

| Base | tert-Butylamine (nucleophile) | Excess amine may be used to drive reaction |

| Acid for salt formation | 1 N HCl in dioxane or ether | Controlled addition to avoid over-acidification |

| Purification | Recrystallization or preparative HPLC | Ensures high purity and removal of impurities |

Alternative Synthetic Approaches

Some research protocols suggest the use of protecting groups and coupling reagents for enhanced selectivity:

Use of tert-butyl protecting groups to stabilize reactive amines during multi-step synthesis.

Coupling reagents such as HATU or EDCI in the presence of bases like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation under mild conditions.

Microwave-assisted synthesis has been reported to accelerate reaction rates and improve yields in related piperazine derivatives.

Research Findings and Analytical Characterization

Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of the tert-butyl group, piperazine ring protons, and amide linkage.

Mass Spectrometry (MS) : High-resolution MS confirms molecular weight consistent with C10H23Cl2N3O.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection is used to assess purity, typically achieving ≥95%.

Summary Table of Preparation Methods

Notes on Scale-Up and Industrial Synthesis

Continuous flow reactors can be employed to improve reaction control and scalability.

Process Analytical Technology (PAT) tools such as in-line HPLC monitoring are recommended to ensure consistent quality during scale-up.

Forced degradation studies under heat, light, and acidic/basic conditions help identify potential impurities and optimize storage conditions.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products Formed

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of secondary amines or deprotected amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Biological Activities

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride exhibits a range of biological activities, making it a compound of interest in various therapeutic areas:

Anticonvulsant Activity

A study demonstrated that derivatives of this compound exhibited anticonvulsant properties. In experiments using maximal electroshock seizure (MES) tests, certain derivatives showed high protection rates at doses as low as 100 mg/kg, indicating potential for epilepsy treatment .

Sigma Receptor Interaction

Another investigation focused on the interaction of this compound with sigma receptors. One derivative exhibited a binding affinity with a Ki value of 1.6 nM for sigma receptors, suggesting its potential use in pain management therapies .

Neuroprotective Effects

Research has shown that this compound may provide neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. Preliminary screenings indicated moderate to good neuroprotection compared to established neuroprotective agents .

Therapeutic Potential

The diverse pharmacological activities and mechanisms of action suggest several therapeutic applications:

- Pain Management : Given its analgesic properties and interaction with sigma receptors, it may be developed as a non-opioid analgesic.

- Antimicrobial Development : Its antibacterial properties could lead to new antibiotic formulations.

- Neurological Disorders : The compound's potential neuroprotective effects make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Piperazine Derivatives

Key Differences and Implications

However, this may reduce binding affinity to polar biological targets. Dimethoxyphenyl (in ) introduces electron-donating groups, altering electronic distribution and hydrogen-bonding capacity relative to the tert-butyl group.

Solubility :

- Dihydrochloride salts universally improve aqueous solubility, critical for in vitro assays. However, compounds with aromatic substituents (e.g., ) may exhibit lower solubility in purely aqueous systems compared to the tert-butyl variant.

Applications :

- The target compound’s simplicity (lacking complex aryl groups) makes it a flexible intermediate for synthesizing piperazine-based pharmaceuticals.

- Compounds like N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride () are structurally tailored for CNS applications, leveraging methoxyphenyl groups for serotonin or dopamine receptor interactions.

Salt Forms: The dihydrochloride form of the target compound contrasts with its monohydrochloride variant (CAS RN: 1158302-88-5), which has a 1:1 stoichiometry and lower solubility .

Research Findings and Trends

- Synthetic Utility : The tert-butyl group in the target compound facilitates Boc-protection strategies, as seen in related syntheses (e.g., tert-butyl carbamate derivatives in ).

- Pharmacological Potential: Piperazine derivatives with tert-butyl groups are explored for their metabolic stability, though bulky substituents may limit blood-brain barrier penetration .

- Industrial Relevance : Dihydrochloride salts of azoamidines (e.g., ) highlight the broader use of such salts in industrial chemistry, though their applications diverge from piperazine-based research chemicals.

Biological Activity

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride (also referred to as compound 1) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperazine ring, which is known for its diverse biological activities. The presence of the tert-butyl group is significant as it can influence the compound's lipophilicity and receptor binding properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety is recognized for its ability to modulate various biological pathways, which may include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways that could lead to therapeutic effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

These findings suggest that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for achieving high-purity N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride?

- Methodological Answer : Synthesis often employs tert-butyl carbamate protecting groups to stabilize intermediates. For example, di-tert-butyl dicarbonate (Boc₂O) is used in anhydrous conditions (e.g., 1,4-dioxane/water) to protect amine functionalities, followed by deprotection with HCl to yield the dihydrochloride salt . Purity optimization may involve solid-phase extraction (SPE) or supported liquid extraction (SLE) to remove byproducts, with final characterization via HPLC (≥95% purity) .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm tert-butyl and piperazine moieties.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₀H₂₁Cl₂N₃O₂: calc. 294.09, found 294.08).

- X-ray crystallography (if crystalline) to resolve stereochemistry .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/v can stabilize amine-containing compounds in solution .

Advanced Research Questions

Q. How can enantioselectivity be engineered in analogs for receptor binding studies?

- Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC with cellulose-based columns) or asymmetric synthesis using enantiopure tert-butyl precursors. For D3 receptor studies, stereochemical control in piperazine derivatives is critical for achieving >90% enantiomeric excess (ee) and high affinity (Ki < 10 nM) .

Q. What experimental designs resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Orthogonal assays : Compare radioligand binding (e.g., [³H]spiperone for D2/D3 receptors) with functional cAMP assays to confirm antagonism/agonism .

- Dose-response curves : Use 8-point dilution series (10⁻¹²–10⁻⁶ M) to assess potency (EC₅₀/IC₅₀) and eliminate false positives from off-target effects .

Q. What retrosynthetic approaches are viable for generating piperazine-based analogs with enhanced metabolic stability?

- Methodological Answer : Replace labile tert-butyl groups with trifluoromethyl or cyclopropyl substituents via Suzuki coupling. Computational modeling (e.g., DFT for bond dissociation energies) predicts stability, while in vitro microsomal assays (human liver microsomes, 1 mg/mL) validate half-life improvements (>2-fold vs. parent compound) .

Q. How can researchers analyze the compound’s interaction with lipid membranes in neuropharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.